

Spectroscopic and Mechanistic Characterization of Caulerpenyne: A Technical Guide

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Compound of Interest

Compound Name: *Caulerpenyne*

Cat. No.: *B1231210*

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This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of **caulerpenyne**, a prominent sesquiterpenoid isolated from invasive species of the green algae genus *Caulerpa*. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, outlines experimental protocols for its isolation and analysis, and explores its biological mechanisms of action through signaling pathway diagrams.

Spectroscopic Data for Caulerpenyne Characterization

The structural elucidation of **caulerpenyne** relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key quantitative data for the characterization of this molecule.

Table 1: ^1H NMR Spectroscopic Data for **Caulerpenyne**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	7.25	d	1.5
3	5.90	s	
4	7.75	d	1.5
5	5.15	d	9.5
7	5.30	m	
10	2.10	m	
11	2.25	m	
12	1.65	s	
13	4.60	s	
14	1.70	s	
15	2.05	s	
OAc	2.15, 2.18	s	

Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used.

Table 2: ^{13}C NMR Spectroscopic Data for **Caulerpenyne**

Position	Chemical Shift (δ) ppm
1	138.5
2	121.0
3	115.8
4	140.2
5	124.5
6	135.0
7	123.0
8	39.8
9	26.5
10	35.5
11	28.0
12	17.7
13	110.0
14	25.7
15	16.0
C=O (OAc)	169.5, 170.0
CH ₃ (OAc)	20.5, 20.7

Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used.

Table 3: Mass Spectrometry Data for **Caulerpenyne**

Ionization Mode	Mass Analyzer	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	Q-TOF	429.2221	387, 327, 285

Note: Fragmentation patterns can vary depending on the collision energy and instrument parameters.

Experimental Protocols

2.1. Isolation and Purification of **Caulerpenyne**

A common method for the isolation of **caulerpenyne** from *Caulerpa taxifolia* is as follows:

- **Extraction:** Freshly collected algae are typically extracted with a mixture of dichloromethane and methanol (2:1 v/v). The crude extract is then partitioned between ethyl acetate and water.
- **Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- **Purification:** Fractions containing **caulerpenyne** are further purified by high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield the pure compound.

2.2. Spectroscopic Analysis

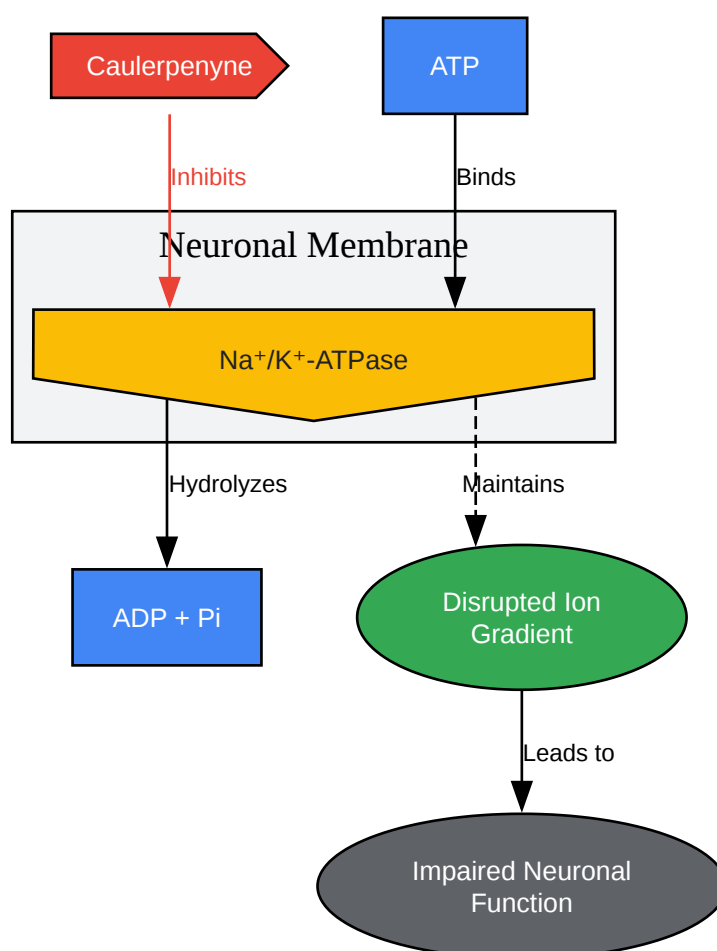
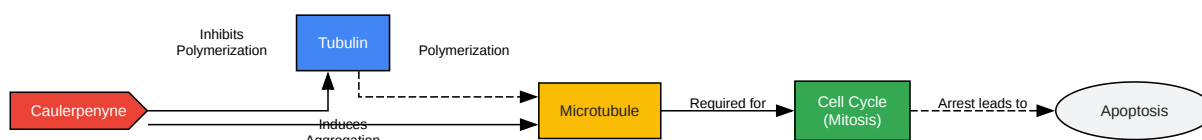
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer at 400 or 600 MHz for proton and 100 or 150 MHz for carbon, respectively. Deuterated chloroform (CDCl₃) is a commonly used solvent, and chemical shifts are referenced to the residual solvent signals. 2D NMR experiments (COSY, HSQC, HMBC) are essential for the complete and unambiguous assignment of all proton and carbon signals.
- **Mass Spectrometry:** High-resolution mass spectra are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern and confirm the structure.

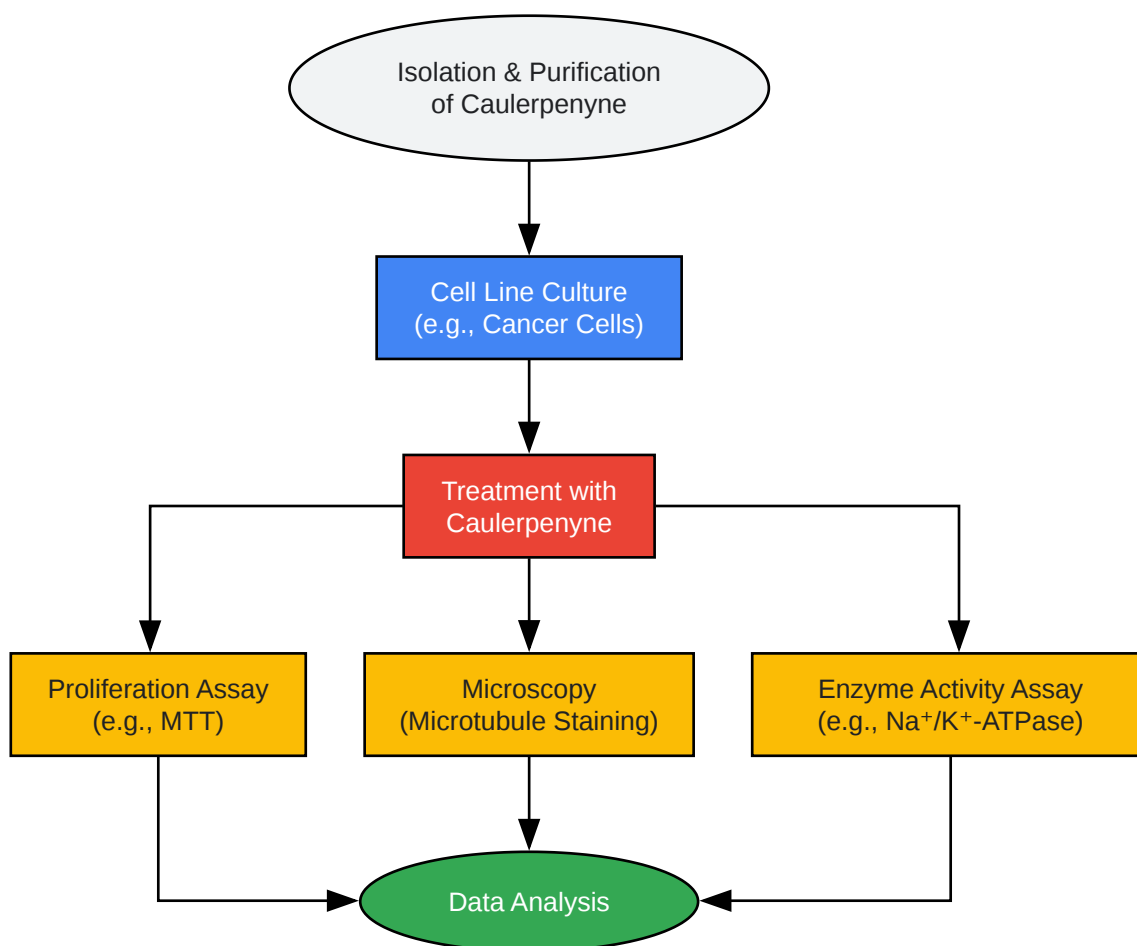
Signaling Pathways and Mechanisms of Action

Caulerpenyne has been shown to exhibit a range of biological activities, including antiproliferative and neurotoxic effects. The following diagrams illustrate some of the key molecular mechanisms.

3.1. Antiproliferative and Cytotoxic Effects

Caulerpenyne has demonstrated significant antiproliferative activity against various cancer cell lines.[1] Its mechanism involves the disruption of the microtubule network, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[2][3]





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